Lithium acetoacetate

Description

Structural Characterization and Chemical Foundations

The structural and chemical properties of lithium acetoacetate (B1235776) are fundamental to its reactivity and applications in synthesis.

Molecular Structure and Isomerism

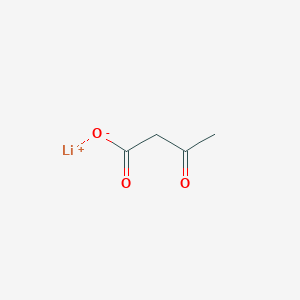

The molecular structure of lithium acetoacetate consists of a lithium cation (Li⁺) and an acetoacetate anion (CH₃COCH₂COO⁻). The acetoacetate anion is a β-keto carboxylate, possessing both a ketone and a carboxylate functional group. This structure gives rise to keto-enol tautomerism, a form of isomerism where the molecule exists as an equilibrium mixture of a keto form and an enol form. The enolate, formed by the deprotonation of the α-carbon (the carbon between the two carbonyl groups), is resonance-stabilized, which is a key feature of its chemistry.

| Identifier | Value |

| Molecular Formula | C₄H₅LiO₃ scbt.com |

| Molecular Weight | ~108.02 g/mol scbt.com |

| SMILES | [Li+].CC(=O)CC([O-])=O |

| InChI | 1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 |

| InChIKey | UTLRZTUJSMCBHB-UHFFFAOYSA-M |

A table of key molecular identifiers for this compound.

Crystal Structure Analysis

Detailed crystal structure analysis for this compound itself is not extensively documented in publicly available literature. However, studies on related lithium enolates provide significant insights. For instance, the X-ray diffraction analysis of unsolvated lithiated tert-butyl acetoacetate, a closely related derivative, reveals a hexameric aggregate structure. In this hexamer, the core is formed by two interconnected Li-O six-membered rings, with the carbonyl oxygen of the ester group coordinating to the lithium atoms to achieve fourfold coordination. This tendency to form aggregates is a common feature of organolithium compounds and influences their reactivity. It is plausible that this compound adopts a similar aggregated or polymeric structure in the solid state.

Spectroscopic Signatures for Identification and Analysis

Spectroscopic methods are crucial for the identification and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C-NMR spectroscopy is a powerful tool for characterizing this compound. In studies using isotopically labeled lithium [3-¹³C]acetoacetate, the primary substrate peak is observed around 209.9 ppm, corresponding to the ketone carbonyl carbon (C3). The carboxylate carbon (C1) gives a signal at approximately 174.6 ppm.

Infrared (IR) Spectroscopy : While specific IR spectra for this compound are not readily available, the expected characteristic absorption bands would include a strong peak for the ketone carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹, and a strong, broad peak for the carboxylate (COO⁻) asymmetric stretching vibration around 1595 cm⁻¹. The presence of both peaks would confirm the β-keto carboxylate structure.

Mass Spectrometry (MS) : Mass spectrometric investigations of related compounds like lithiated tert-butyl acetoacetate show that these lithium enolates can form aggregates even in the gas phase. For this compound, mass spectrometry would be used to confirm the molecular weight of the acetoacetate anion (m/z 101).

| Spectroscopic Data for Acetoacetate Derivatives | |

| ¹³C-NMR Chemical Shift (ppm) for [3-¹³C]acetoacetate | C3 (ketone): ~209.9 ppm |

| C1 (carboxylate): ~174.6 ppm | |

| Inferred IR Absorption (cm⁻¹) for β-Keto Esters | C=O (ketone): ~1740 cm⁻¹ |

| C=C (enol): ~1600 cm⁻¹ |

A table summarizing key spectroscopic data observed in acetoacetate derivatives.

Reactivity and Enolate Chemistry

The chemistry of this compound is dominated by the reactivity of its enolate form. The α-protons, located on the carbon between the ketone and carboxylate groups, are acidic (pKa of the parent ethyl acetoacetate is ~11 in water) and can be readily removed by a base. In this compound, the enolate is pre-formed.

This enolate is a soft nucleophile and readily participates in Sₙ2 reactions with electrophiles such as alkyl halides, a reaction known as the acetoacetic ester synthesis. This allows for the introduction of an alkyl group at the α-position.

Furthermore, with a very strong base, such as n-butyllithium (BuLi) or lithium diisopropylamide (LDA), it is possible to deprotonate the terminal methyl group to form a dianion, LiCH₂C(O)CH(Li)CO₂⁻. This dianion exhibits different reactivity, with the more reactive, terminal carbanion typically undergoing reaction with electrophiles first. This allows for selective functionalization at the γ-position.

Historical Context and Evolution of Research

The study of acetoacetate and its salts has a long history, intertwined with the development of synthetic organic chemistry.

Early Preparative Methods and Discoveries

An early and significant contribution to the preparation of pure this compound was made by L. M. Hall in 1962. The method, published in Analytical Biochemistry, describes the synthesis of crystalline this compound. The procedure involves the saponification (hydrolysis) of ethyl acetoacetate with a stoichiometric amount of lithium hydroxide (B78521) in an aqueous solution. uni-konstanz.de This method provided a reliable way to produce a stable, crystalline form of acetoacetate, which was important for its use as a standard in biochemical studies and as a starting material in chemical synthesis. Prior to this, the parent acetoacetic acid was known to be unstable, readily undergoing decarboxylation to acetone (B3395972) and carbon dioxide, making its isolation and handling difficult. The preparation of the stable lithium salt was a key development for enabling further research into its chemical properties and reactions.

Emergence in Organic Synthesis

The primary significance of this compound in organic synthesis lies in its role as a precursor for generating lithium enolates. Lithium enolates are highly reactive and versatile intermediates that are crucial for forming new carbon-carbon bonds, a fundamental process in constructing complex organic molecules. A survey of scaled procedures found that enolates were involved in 44% of all carbanion-based C-C bond formations.

The deprotonation of carbonyl compounds, such as ketones and esters, with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is a common method to generate lithium enolates. These enolates are generally more stable and selective than other enolate forms due to the coordination of the lithium ion, which stabilizes the negative charge. This stability allows for controlled reactions with a wide range of electrophiles, including alkyl halides and other carbonyl compounds, to achieve alkylation and acylation reactions.

The structure of lithium enolates in solution can be complex, often existing as aggregates like dimers and tetramers, which can influence their reactivity. For instance, studies using 6Li NMR spectroscopy have shown that simple ketone enolates form chelated dimers in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) and cubic tetramers in tetrahydrofuran (B95107) (THF).

Specific research applications highlight the utility of these intermediates. For example, the lithium enolate of α-diazoacetoacetate has been used in highly diastereoselective addition reactions to chiral N-sulfinyl imines, a key step in the enantioselective synthesis of substituted pyrrolidines. Furthermore, the development of asymmetric transformations using lithium enolates is a major goal in organic synthesis, with methods employing chiral lithium amides as non-covalent auxiliaries to create a chiral environment for bond formation.

Development in Biochemical and Biomedical Research

In the realms of biochemistry and biomedicine, this compound has been utilized primarily as a tool for studying cellular metabolism and for its neuroprotective potential. It serves as a laboratory standard for the accurate measurement of acetoacetate, a key ketone body, in biological samples. chemicalbook.com

Ketone bodies, including acetoacetate, are produced in the liver from fatty acid breakdown, especially during fasting or on a low-carbohydrate ketogenic diet, and serve as an alternative energy source for tissues like the brain. Consequently, this compound has been widely used in in-vitro experiments to investigate the effects of ketosis on various cell types, particularly in cancer research. Studies have reported that this compound can inhibit the proliferation of various cancer cell lines.

However, a significant body of research has critically re-evaluated these findings. Multiple studies have demonstrated that the observed effects on cell proliferation are often attributable to the lithium ion (Li⁺) rather than the acetoacetate anion. Experiments comparing the effects of this compound with lithium chloride (LiCl) and sodium acetoacetate (NaAcAc) on different cell lines, including neuroblastoma and renal cell carcinoma cells, showed that lithium chloride produced effects nearly identical to this compound, while sodium acetoacetate had no significant impact. This indicates that the lithium ion itself has pleiotropic effects on cell growth and signaling, a crucial consideration when designing and interpreting studies on ketone body metabolism.

Beyond cancer research, some studies have explored the neuroprotective effects of this compound. It has been shown to offer protection against N-Methyl-D-aspartate (NMDA)-induced damage of retinal ganglion cells in rats.

Table 2: Summary of Research Findings in Biochemical and Biomedical Studies

| Research Area | Finding | Key Insight / Caveat | Reference(s) |

|---|---|---|---|

| Ketone Body Research | Used to model ketosis in vitro to study its effects on cancer cells. | Observed anti-proliferative effects are primarily mediated by the lithium ion, not acetoacetate. | |

| Analytical Biochemistry | Employed as a stable standard for quantifying acetoacetate in biological samples. | The lithium salt form provides greater stability to the otherwise unstable acetoacetic acid. | chemicalbook.com |

| Neuroprotection | Demonstrates neuroprotective effects against NMDA-induced retinal cell damage. | The compound itself was studied for this effect. | |

Contemporary Applications in Materials Science

A significant contemporary application for acetoacetate-based compounds, including derivatives of this compound, is in the development of advanced materials for energy storage, specifically as polymer electrolytes for lithium-ion batteries. Solid-state polymer electrolytes are a key area of research aimed at improving the safety and performance of batteries by replacing flammable liquid electrolytes.

Researchers have synthesized novel polymer electrolytes by polymerizing acetoacetate-containing monomers, such as allyl acetoacetate (AAA), to create a poly(allyl acetoacetate) (PAAA) matrix. The carbonyl groups within the polymer structure are believed to facilitate the dissociation of lithium salts, which is crucial for enhancing ionic conductivity.

These PAAA-based electrolytes have demonstrated promising electrochemical properties. For example, a cellulose-supported PAAA polymer electrolyte exhibited an ionic conductivity of 1.14 × 10⁻⁴ S cm⁻¹ and an electrochemical stability window of 4.5 V. Another study on a solid polymer electrolyte developed through the in-situ polymerization of allyl acetoacetate monomers reported an even higher ionic conductivity of 3.82 × 10⁻⁴ S cm⁻¹ at room temperature and a high Li⁺ transport number of 0.66.

Table 3: Performance of Acetoacetate-Based Polymer Electrolytes

| Electrolyte System | Ionic Conductivity (at room temp.) | Electrochemical Stability Window | Key Feature | Reference(s) |

|---|---|---|---|---|

| Cellulose-supported PAAA | 1.14 × 10⁻⁴ S cm⁻¹ | 4.5 V | Good compatibility and stability with lithium metal, cycling for 1500 h. | |

| In-situ polymerized PAAA | 3.82 × 10⁻⁴ S cm⁻¹ | Not specified | High Li⁺ transport number (0.66) and good interfacial contact. |

| PAAA-based electrolyte | 0.11 mS cm⁻¹ (at 30 °C) | 4.8 V | Good interface compatibility with high-voltage cathodes. | |

These findings highlight the potential of acetoacetate-based polymers in creating safer, more stable, and high-performance solid-state lithium batteries. Beyond this specific application, organometallic compounds like this compound are generally noted for their utility as precursor materials in thin-film deposition and LED manufacturing.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetoacetic acid |

| Allyl acetoacetate (AAA) |

| This compound |

| Lithium chloride |

| Lithium diisopropylamide (LDA) |

| Lithium enolates |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| Poly(allyl acetoacetate) (PAAA) |

| Sodium acetoacetate |

| Tetrahydrofuran (THF) |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

lithium;3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLRZTUJSMCBHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-50-4 (Parent) | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10188368 | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3483-11-2 | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxobutanoic acid lithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques

Classical Synthesis Routes

Classical methods for preparing lithium acetoacetate (B1235776) often involve straightforward chemical reactions that have been established for decades. These routes are typically characterized by their directness and reliance on common laboratory reagents.

A foundational method for obtaining lithium acetoacetate in a crystalline form was described by Hall in 1962. This preparation is crucial for applications requiring a pure, stable form of the compound. The process involves the reaction of ethyl acetoacetate with lithium ethoxide. The resulting this compound can then be crystallized from a suitable solvent. The purity of the crystalline product is an important consideration, with some commercial sources offering purities of ≥90% as determined by HPLC.

Starting Materials: Ethyl acetoacetate, Lithium ethoxide

Product: Crystalline this compound

Key Feature: Yields a solid, crystalline product suitable for use as a standard.

An alternative route to this compound involves the deprotonation of tert-butyl acetoacetate. This method utilizes a strong base to remove the acidic α-hydrogen from the tert-butyl acetoacetate molecule, generating the lithium enolate of acetoacetate. A common strong base used for this purpose is lithium diisopropylamide (LDA). The resulting lithium enolate is essentially this compound.

| Starting Material | Reagent | Product |

| tert-Butyl Acetoacetate | Lithium Diisopropylamide (LDA) | This compound (enolate form) |

This reaction is typically carried out in an anhydrous solvent to prevent unwanted side reactions.

A less common but notable method is the pyrolysis of lithiated tert-butyl acetate (B1210297). This process involves heating the lithium salt of tert-butyl acetate, which induces a chemical rearrangement to form the lithium enolate of acetoacetate. The resulting product is identical to that obtained from the deprotonation of tert-butyl acetoacetate. Structural analysis has shown that the unsolvated lithium enolate produced by this method exists as a hexameric structure in the solid state.

Deprotonation of tert-Butyl Acetoacetate

Advanced Synthetic Strategies

More recent and advanced strategies for synthesizing this compound focus on achieving higher purity, better control over the physical form of the product, and improved efficiency.

Controlled crystallization is a sophisticated technique aimed at producing crystals with specific, desired characteristics, such as uniform particle size and shape. While not exclusively developed for this compound, these techniques can be applied to its preparation to enhance the quality of the final product. By carefully controlling parameters like supersaturation, temperature, and solvent composition, it is possible to influence the nucleation and growth of this compound crystals. This can be particularly important for pharmaceutical applications or when the material's physical properties are critical.

Table of Controlled Crystallization Parameters:

| Parameter | Influence on Crystallization |

| Supersaturation | Driving force for nucleation and crystal growth |

| Temperature | Affects solubility and kinetics |

| Solvent System | Influences crystal habit and purity |

| Seeding | Can control crystal size and polymorph |

The demand for high-purity this compound, especially for analytical and research purposes, has driven the development of specialized synthetic methods. High-purity synthesis often involves the use of high-purity starting materials and meticulous purification steps. For instance, the synthesis of radiolabeled 1-[11C]acetoacetate for PET imaging requires a high-purity product. In this context, purification is often achieved using techniques like ion-exchange chromatography to remove impurities. The final product's purity is typically verified using methods such as High-Performance Liquid Chromatography (HPLC). Some suppliers provide this compound with a purity of 99-101% as determined by titration.

Controlled Crystallization Techniques

Mechanistic Studies of Formation

The formation of this compound from precursors like ethyl acetoacetate in an alkaline aqueous medium is a well-understood process that proceeds via a nucleophilic acyl substitution mechanism. The use of a lithium-containing base, such as lithium hydroxide (B78521), is crucial for the direct synthesis of the lithium salt.

The synthesis of this compound is commonly accomplished through the saponification of an acetoacetate ester, such as ethyl acetoacetate, using lithium hydroxide (LiOH) in an aqueous solution. This base-promoted hydrolysis is an essentially irreversible process.

The reaction pathway involves the following key steps:

Nucleophilic Attack: The hydroxide ion (OH⁻) from the dissociation of lithium hydroxide in water acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the elimination of the ethoxide ion (CH₃CH₂O⁻) as a leaving group.

CH₃COCH₂COOCH₂CH₃ + LiOH → CH₃COCH₂COOLi + CH₃CH₂OH

The presence of the β-carbonyl group in the acetoacetate structure makes the α-hydrogens acidic (pKa ≈ 11), which plays a significant role in the reactivity of the molecule, though it is the ester hydrolysis that is central to this specific synthesis.

The primary and most significant intermediate in the synthesis of this compound from an ester is the tetrahedral intermediate formed during the nucleophilic attack of the hydroxide ion. This short-lived species is central to the nucleophilic acyl substitution mechanism.

Another crucial species to consider is the enolate form of the acetoacetate anion. Once the acetoacetic acid is formed and subsequently deprotonated, the resulting acetoacetate anion exists in equilibrium with its enolate resonance form. The negative charge is delocalized between the two oxygen atoms and the α-carbon, which contributes to the stability of the final product.

Table of Key Reaction Intermediates and Species:

| Name | Structure | Role in Synthesis |

| Ethyl Acetoacetate | CH₃COCH₂COOCH₂CH₃ | Starting material (ester precursor). |

| Hydroxide Ion | OH⁻ | Nucleophile that attacks the ester carbonyl. |

| Tetrahedral Intermediate | CH₃COCH₂C(O⁻)(OH)OCH₂CH₃ | Short-lived intermediate in the nucleophilic acyl substitution. |

| Ethoxide Ion | CH₃CH₂O⁻ | Leaving group from the ester. |

| Acetoacetic Acid | CH₃COCH₂COOH | Intermediate acid formed after hydrolysis. |

| Acetoacetate Anion | [CH₃COCH₂COO]⁻ | The final product anion, stabilized by the lithium cation. |

| Enolate Resonance Form | [CH₃C(O⁻)=CHCOO]⁻ | Resonance form of the acetoacetate anion, contributing to its stability. |

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of lithium acetoacetate (B1235776). These methods are highly sensitive to the specific chemical bonds and functional groups within the molecule, offering a detailed fingerprint of its atomic arrangement.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For lithium acetoacetate, the IR spectrum is dominated by vibrations of the acetoacetate anion.

The formation of the lithium salt from acetoacetic acid results in a distinct spectral signature compared to its ester or acid forms. The most significant features are the strong absorption bands from the carboxylate group (COO⁻) and the ketone carbonyl group (C=O). Unlike acetoacetic esters which show a sharp ester carbonyl band, the lithium salt exhibits strong asymmetric and symmetric stretching vibrations of the carboxylate moiety. The ketone carbonyl stretch remains a prominent feature.

A comparative analysis with related metal acetylacetonate (B107027) complexes indicates that the precise frequencies of these vibrations are influenced by the coordinating metal ion. For this compound, the key vibrational modes can be assigned based on data from analogous compounds.

Table 1: Tentative Infrared Spectral Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~1710-1725 | ν(C=O) | Ketone carbonyl stretch |

| ~1580-1620 | νₐₛ(COO⁻) | Asymmetric carboxylate stretch |

| ~1400-1440 | νₛ(COO⁻) | Symmetric carboxylate stretch |

| ~1360 | δ(CH₃) | Symmetric methyl deformation (umbrella mode) |

| ~1200-1250 | ν(C-C) | C-C stretching vibrations |

| ~950-1000 | ν(C-C) | C-C skeletal stretch |

Note: The values presented are approximate and derived from spectral data of analogous acetoacetate and carboxylate compounds. Actual peak positions can vary based on sample state (solid, solution) and environment.

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.

In the context of lithium compounds, Raman spectroscopy is a powerful technique for characterizing molecular structures and identifying impurities, such as carbonates. For this compound, the Raman spectrum would be expected to show strong signals for the C=O and C-C stretching vibrations due to their high polarizability. The symmetric stretch of the carboxylate group is typically strong in Raman spectra, whereas the asymmetric stretch is often weaker.

Table 2: Expected Prominent Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |

| ~1710-1725 | ν(C=O) | Strong |

| ~1580-1620 | νₐₛ(COO⁻) | Weak to Medium |

| ~1400-1440 | νₛ(COO⁻) | Strong |

| ~1200-1250 | ν(C-C) | Medium |

| ~950-1000 | ν(C-C) | Medium |

| ~300-500 | δ(OCC), Li-O modes | Medium |

Note: These predictions are based on the general principles of Raman spectroscopy and data from related lithium-containing organic salts and acetoacetate compounds.

Detailed Infrared Spectral Assignments and Band Analysis

Nuclear Magnetic Resonance (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure, conformation, and dynamics of molecules in both solution and the solid state.

High-resolution ¹H and ¹³C NMR spectroscopy in solution provides precise information about the chemical environment of each proton and carbon atom in the acetoacetate anion. In deuterated solvents, this compound gives a simple spectrum consistent with its keto form.

The ¹H NMR spectrum typically shows two singlets: one for the methyl (CH₃) protons and another for the methylene (B1212753) (CH₂) protons. The integration of these peaks corresponds to a 3:2 proton ratio.

The ¹³C NMR spectrum reveals four distinct carbon signals: the methyl carbon, the methylene carbon, the ketone carbonyl carbon, and the carboxylate carbon. The chemical shifts provide insight into the electronic structure of the anion. While keto-enol tautomerism is a key feature of acetoacetic esters, the lithium salt primarily exists as the keto-form enolate in solution.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for the Acetoacetate Anion in an Aqueous Environment

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH ₃ | ~2.2 | Singlet |

| ¹H | -CH ₂- | ~3.4 | Singlet |

| ¹³C | -C H₃ | ~30 | Quartet |

| ¹³C | -C H₂- | ~50 | Triplet |

| ¹³C | -C (=O)O⁻ | ~175 | Singlet |

| ¹³C | -C =O | ~205-210 | Singlet |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary with solvent, concentration, and temperature. Data is based on studies identifying acetoacetate in biological and chemical systems.

Solid-state NMR (ssNMR) is uniquely suited to study the structure of this compound in its crystalline or amorphous powdered forms. This technique can differentiate between polymorphs (different crystalline structures) and provide information about the local environment of the atoms.

For lithium-containing materials, both ⁷Li and ⁶Li nuclei can be observed. ⁷Li is the more abundant and sensitive nucleus, but it is a quadrupolar nucleus (spin 3/2), which often results in broader signals. ⁶Li, with a spin of 1 and a much smaller quadrupole moment, can provide significantly sharper lines and higher resolution, allowing for the distinction of different lithium sites, although its low natural abundance requires longer acquisition times.

¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR can be used to obtain high-resolution spectra of the carbon atoms in the solid state. The chemical shifts observed in ssNMR can differ from those in solution and can reveal details about intermolecular packing and the presence of distinct molecular conformations in the crystal lattice.

Dynamic NMR (D-NMR) refers to a collection of NMR experiments used to study chemical processes that occur on a timescale comparable to the NMR experiment itself. For this compound in solution, several dynamic processes could potentially be studied, such as aggregation phenomena or the exchange of the acetoacetate ligand between different lithium ions.

Techniques like variable-temperature (VT) NMR can reveal these processes. As temperature changes, the rate of a chemical exchange process can shift from being slow on the NMR timescale (separate signals for each state) to fast (a single, averaged signal). At an intermediate temperature, significant line broadening occurs, a phenomenon known as coalescence.

2D NMR experiments like EXSY (Exchange Spectroscopy) can directly identify nuclei that are exchanging between different chemical environments. In the context of this compound, these methods could be applied to study the dynamics of ion pairing and solvation, which are crucial for understanding the behavior of lithium salts in solution, for instance, in electrolyte systems.

Solid-State NMR for Crystalline and Amorphous Forms

Mass Spectrometric Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structure of this compound. Through controlled fragmentation, the connectivity of atoms within the molecule can be deduced.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile compounds like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, analysis is typically performed in positive ion mode, where the primary species observed is the lithiated adduct, [M+Li]⁺. The high affinity of the lithium cation for the oxygen atoms of the acetoacetate anion facilitates the formation of these stable adducts. The technique can be coupled with liquid chromatography (LC-MS/MS) for the separation and sensitive quantification of ketone bodies, including acetoacetate, from complex biological matrices.

Advanced ESI-based methods, such as lithium-doped nanospray desorption electrospray ionization (nano-DESI), have been shown to significantly enhance the signal intensities of metabolites by promoting the formation of [M+Li]⁺ adducts, thereby increasing the coverage of the spatial metabolome.

The operational parameters of the mass spectrometer are optimized to achieve maximum sensitivity and stability. A typical setup for a related ketone body assay is detailed in the table below.

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Capillary Voltage | 0.8 kV |

| Nebulizer Pressure | 7 bar |

| Source Gas Flow | 165 L/H |

| Source Gas Temperature | 130 °C |

| Desolvation Gas Flow | 700 L/H |

| Desolvation Gas Temperature | 425 °C |

| This interactive table presents optimized parameters for a ketone body assay, which can be adapted for this compound analysis. |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. In this process, the [M+Li]⁺ ion of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant fragment ions. The resulting fragmentation pattern provides a fingerprint that can be used for structural confirmation.

The fragmentation of organic molecules in mass spectrometry follows predictable chemical principles. For the acetoacetate moiety, cleavage of the bonds adjacent to the carbonyl groups is expected. A primary fragmentation pathway for carboxylates is the neutral loss of carbon dioxide (CO₂). Another plausible fragmentation involves the loss of ketene (B1206846) (CH₂=C=O).

Analysis of related lithiated adducts, such as those of acylglycerols, shows that prominent fragment ions arise from the neutral loss of free fatty acids. By analogy, the fragmentation of the lithiated acetoacetate dimer, often observed in the gas phase, could involve the loss of a neutral this compound molecule. The study of dissociation kinetics of lithium acetate (B1210297) clusters reveals that they fragment by losing neutral dimer units, a process that can be investigated through computational simulations. These fragmentation patterns are crucial for distinguishing acetoacetate from other isomeric or isobaric compounds.

Electrospray Ionization (ESI) Mass Spectrometry

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy probes the electronic structure of this compound by measuring the transitions between different electronic energy levels.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The acetoacetate anion exists in equilibrium between its keto and enolate forms. The enolate form possesses a conjugated π-system (O=C-C=C-O⁻), which is responsible for its characteristic UV absorption. The electronic transitions observed in this system are typically π → π* transitions.

The extent of conjugation is the most significant factor determining the wavelength of maximum absorbance (λmax). The binding of a lithium cation to the acetoacetate enolate can influence the electronic distribution within the conjugated system, potentially leading to a shift in the λmax. This effect is documented in other systems where cation binding alters intramolecular charge transfer (ICT) characteristics, causing observable spectral changes. The absorption spectrum of this compound can thus provide information about the nature of the lithium-enolate interaction in solution.

| Transition Type | Chromophore | Typical Wavelength Range |

| π → π* | Conjugated enolate system | 200 - 400 nm |

| This interactive table outlines the expected electronic transition for the chromophore in this compound. |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to investigate the elemental composition and chemical (electronic) state of a material. XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material.

For this compound, XPS can provide detailed information about the electronic environment of each element: lithium, carbon, and oxygen. The binding energy of a core electron is sensitive to the chemical environment of the atom. For instance, the O 1s spectrum can distinguish between oxygen atoms in a carbonyl group (C=O) and those in a carboxylate or enolate group (C-O⁻). Similarly, the C 1s spectrum can resolve the different types of carbon atoms within the acetoacetate backbone.

Studies on related lithium-containing materials provide reference binding energies. The Li 1s peak is expected around 55-56 eV, though its exact position can be influenced by surface species like lithium carbonate, which may form upon air exposure.

| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Li 1s | ~55.5 - 56.0 | Li⁺ in an ionic/covalent environment |

| O 1s | ~531 - 533 | Oxygen in carbonyl (C=O) and enolate (C-O⁻) groups |

| C 1s | ~285 - 289 | Carbon in methyl (CH₃), methylene (CH₂), and carbonyl/enolate (C=O/C-O⁻) groups |

| This interactive table summarizes the expected core level binding energies for this compound as determined by XPS, with data inferred from related compounds. |

UV-Vis Spectroscopy for Electronic Transitions

Thermal Analysis and Decomposition Pathways

Thermal analysis techniques are used to study the effect of heat on this compound, revealing its thermal stability and the nature of its decomposition products. The compound is known to be sensitive to heat.

The acetoacetate anion itself is thermally unstable and is known to undergo spontaneous decarboxylation (loss of CO₂) when heated, breaking down into acetone (B3395972) and carbon dioxide. The half-life of acetoacetate at 37°C is only a few hours. Its stability is significantly increased at lower temperatures, with minimal decomposition observed when stored at -80°C. The salt form, this compound, imparts greater stability compared to the free acid, but the inherent lability of the anion remains.

Thermal decomposition studies on related metal-acetoacetate complexes, such as a lithium-manganese tert-butyl acetoacetate precursor, show that decomposition occurs at elevated temperatures (e.g., ~300 °C) to yield metastable metal oxides. This suggests that a likely thermal decomposition pathway for solid this compound at high temperatures involves decarboxylation and subsequent reactions to form lithium carbonate and/or lithium oxide, along with volatile organic products like acetone. The anaerobic metabolic pathway for acetone involves its carboxylation to acetoacetate, which is then cleaved into two acetyl-CoA units, hinting at a possible chemical cleavage pattern into two-carbon fragments.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of materials like this compound. The analysis provides data on decomposition temperatures, the kinetics of degradation, and the composition of the residual material.

While specific TGA data for pure this compound is not extensively detailed in the available literature, the thermal behavior of related acetoacetate-containing compounds provides significant insight. For instance, TGA performed on a cellulose-supported polymer electrolyte containing allyl acetoacetate units demonstrated weight loss beginning before 300°C, which was attributed to the degradation of the acetoacetate component. In studies of heterometallic precursors for cathode materials, such as those involving tert-butyl acetoacetate (tbaoac), TGA is instrumental. A sodium-iron acetoacetate complex, for example, showed initial degradation at 50–60 °C due to the loss of solvent molecules, followed by a rapid weight loss between 128–132 °C, which gradually concluded at approximately 400 °C. A heterometallic lithium-manganese precursor designed for low-temperature decomposition showed conversion to mixed-metal oxides at temperatures as low as 310 °C.

Table 1: TGA Data for Acetoacetate-Related Compounds

| Compound/Material | Key Thermal Events | Temperature Range (°C) | Reference |

|---|---|---|---|

| Poly-allyl acetoacetate (PAAA) composite electrolyte | Onset of weight loss (degradation of acetoacetate component) | Begins < 300 °C | |

| Na₂Fe₂(tbaoac)₆(THF)₂ | Initial degradation (loss of THF) | 50 - 60 °C | |

| Na₂Fe₂(tbaoac)₆(THF)₂ | Rapid weight loss (ligand decomposition) | 128 - 400 °C | |

| Li₂Mn₂(tbaoac)₆ | Decomposition to metastable oxide | ~310 °C |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect physical and chemical changes involving heat exchange, such as phase transitions, melting, crystallization, and exothermic decomposition.

Table 2: DSC/DTA Findings for Acetoacetate-Related Precursors

| Compound/Material | Thermal Event Type | Temperature Range (°C) | Interpretation | Reference |

|---|---|---|---|---|

| LLTO gel (containing ethyl acetoacetate) | Endothermic Peak | 88 °C | Evaporation of water | |

| LLTO gel (containing ethyl acetoacetate) | Exothermic Peaks | 370 °C and 726 °C | Decomposition and crystallization events | |

| Li₁₅Mn₁₅O₃₅ (from Li₂Mn₂(tbaoac)₆ precursor) | Endothermic Signal (DTA) | 475 - 600 °C | Stoichiometric transformation/disproportionation |

High-Temperature Decomposition Products and Mechanisms

The thermal decomposition of this compound and its complexes at high temperatures leads to the formation of various solid and gaseous products. The mechanism and final products are highly dependent on the temperature and atmospheric conditions.

Research on heterometallic acetoacetate precursors provides a model for this process. The thermal decomposition of a precursor like Li₂Mn₂(tbaoac)₆ at a relatively low temperature of 310 °C results in a novel metastable, lithium-rich, oxygen-deficient spinel oxide with the formula Li₁₅Mn₁₅O₃₅. This indicates that the decomposition of the acetoacetate ligand can lead directly to complex inorganic oxides rather than simple binary compounds.

Upon further heating, this metastable phase undergoes subsequent transformations. At around 400 °C, the Li₁₅Mn₁₅O₃₅ phase begins to disproportionate stoichiometrically, gradually converting into a layered Li₂MnO₃ phase and a spinel Li₁₊ₓMn₂₋ₓO₄ phase. Heating to even higher temperatures, such as 750 °C, results in the formation of the more thermodynamically stable Li₂MnO₃ and LiMn₂O₄ phases. Similarly, the decomposition of a sodium-iron acetoacetate precursor yields the target oxide NaFeO₂. The gaseous products from the decomposition of the acetoacetate ligand itself would primarily consist of carbon dioxide and acetone, as seen in simple decarboxylation.

Table 3: High-Temperature Decomposition Pathways of Acetoacetate Precursors

| Precursor | Decomposition Temperature | Resulting Product(s) | Reference |

|---|---|---|---|

| Li₂Mn₂(tbaoac)₆ | 310 °C | Metastable spinel (Li₁₅Mn₁₅O₃₅) | |

| Li₁₅Mn₁₅O₃₅ | ~400 °C | Layered Li₂MnO₃ and Spinel Li₁₊ₓMn₂₋ₓO₄ | |

| Li₁₅Mn₁₅O₃₅ | 750 °C | Stable Li₂MnO₃ and LiMn₂O₄ | |

| Na₂Fe₂(tbaoac)₆(THF)₂ | ~400 °C | Stoichiometric NaFeO₂ |

Stability of Anionic Form and Decarboxylation

Acetoacetic acid is an unstable β-keto acid that undergoes spontaneous decarboxylation to produce acetone and carbon dioxide. The half-life of acetoacetic acid is reported to be mere hours at 37°C. However, converting the acid to its salt form, such as this compound, significantly enhances its stability. The stability is imparted by the formation of the acetoacetate anion, whose half-life can be as long as four days.

Kinetic studies reveal that the decarboxylation of acetoacetic acid is approximately 50 times faster than that of its corresponding anion at 37°C. Interestingly, this large difference in reactivity is not due to a major difference in the activation energy of the reaction. The activation energy for the decarboxylation of the acid is 23.7 kcal/mol, which is comparable to the 22.9 kcal/mol required for the anion. The significant rate difference is instead attributed to an entropy effect.

The mechanism for the decarboxylation of the free acid proceeds through a concerted, cyclic six-membered transition state. In this state, the carboxyl proton is transferred to the keto oxygen, which facilitates the cleavage of the carbon-carbon bond and the release of carbon dioxide, forming an enol intermediate that quickly tautomerizes to acetone. For the anion, this cyclic transition state is not possible, leading to a different, higher-entropy, and much slower decomposition pathway. This inherent stability makes the lithium salt of acetoacetate a preferred form for applications where the acetoacetate molecule is required to be stable for longer periods.

Table 4: Stability and Decarboxylation Kinetics of Acetoacetic Acid vs. Acetoacetate Anion

| Parameter | Acetoacetic Acid | Acetoacetate Anion | Reference |

|---|---|---|---|

| Relative Stability | Unstable, rapid decarboxylation | Significantly more stable | |

| Relative Decomposition Rate (at 37°C) | ~50 times faster | Baseline (1x) | |

| Activation Energy (Ea) | 23.7 kcal/mol | 22.9 kcal/mol | |

| Primary Decomposition Products | Acetone + Carbon Dioxide | Acetone + Carbon Dioxide |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations

Quantum mechanical (QM) methods are employed to study the intrinsic properties of lithium acetoacetate (B1235776), including its electronic structure, geometry, and reactivity, without empirical parameters.

Density Functional Theory (DFT) has become a principal method for investigating lithium enolates, a class of compounds to which lithium acetoacetate belongs. DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of these species. Studies have utilized DFT to understand the aggregation of lithium enolates, correctly predicting that tetramers are the major species in THF solutions, while hexamers are dominant in the gas phase. However, DFT has been noted to sometimes underestimate the gas-phase free energies of aggregate formation when compared to higher-level methods.

DFT calculations have been successfully applied to investigate reaction mechanisms. For instance, in the radical trifluoromethylation of lithium enolates, DFT (specifically UB3LYP/6-311+G//UB3LYP/6-31+G*) calculations revealed that the addition of a CF3 radical is a highly exothermic process with no significant reaction barrier. These calculations also explained experimental observations by showing that for lithium enolates, the elimination of a lithium radical has a high energy barrier, forcing the reaction through a radical cycle pathway. Furthermore, DFT has been used to study the conversion mechanism of related acetoacetate derivatives, finding that the reactions are thermodynamically controlled. In the context of materials science, DFT calculations have been used to elucidate the impact of lithium insertion on the electronic and structural properties of electrode materials and to calculate oxidation potentials.

| Study Focus | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Aggregation of Lithium Enolates | B3LYP | Correctly predicted the tetramer as the major species in THF solution. | |

| Radical Trifluoromethylation | UB3LYP/6-311+G//UB3LYP/6-31+G* | Radical CF3 addition is highly exothermic with no significant barrier; explained the efficiency of the radical cycle for Li enolates. | |

| Reaction Mechanism of Acetoacetate Derivatives | B3LYP | Investigated the conversion mechanism and found the reaction to be thermodynamically controlled. | |

| Lithium Insertion in Electrode Materials | Not Specified | Calculated oxidation potentials that closely matched experimental observations (3.2 V). |

Ab initio quantum chemistry methods, which are based on first principles without reliance on experimental data for parameterization, are used to obtain highly accurate molecular properties. These methods have been applied to study Li+ solvates, analyzing properties such as coordination structure and normal mode vibrations at local energy minima. For lithium enolates, ab initio calculations, such as MP2, have been used alongside DFT to study aggregation states. While DFT correctly predicted the tetramer as the major species in THF, MP2 calculations were found to underestimate the stability of the tetramer relative to the dimer. Conversely, for gas-phase calculations, DFT underestimated the free energies of aggregate formation compared to the G3MP2 method. This highlights the importance of selecting appropriate theoretical methods and the value of comparative studies between different computational approaches to ensure accuracy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach is particularly valuable for understanding dynamic processes such as ion transport and solvation in condensed phases.

This compound chemistry is central to the development of novel solid-state polymer electrolytes (SPEs). In these systems, monomers like allyl acetoacetate are polymerized to form a matrix, such as poly(allyl acetoacetate) (PAAA), that facilitates lithium-ion transport. MD simulations help elucidate the mechanisms governing this transport. The simulations show that Li+ ions coordinate with electron-donor groups within the polymer host, such as the carbonyl groups in the PAAA matrix. This coordination creates efficient channels for Li+ migration. The transport of Li+ is often coupled to the segmental motion of the polymer chains.

In SPEs derived from acetoacetate-terminated polymers, MD simulations can reveal how factors like lithium salt concentration and the formation of ion aggregates influence ionic conductivity. Studies on PAAA-based electrolytes have demonstrated high Li+ transport numbers and significant ionic conductivity at room temperature, which is crucial for battery performance.

| Polymer System | Key Property | Value | Reference |

|---|---|---|---|

| Poly(allyl acetoacetate) (PAAA) with SiO2 | Ionic Conductivity (RT) | 3.82 × 10-4 S cm-1 | |

| Li+ Transport Number (tLi+) | 0.66 | ||

| Cellulose-supported PAAA | Ionic Conductivity (RT) | 1.14 × 10-4 S cm-1 |

MD simulations are extensively used to study the solvation structure and diffusion dynamics of lithium ions in various electrolyte systems. In electrolytes containing this compound, the lithium cation (Li+) is solvated by the surrounding solvent molecules and the acetoacetate anion. The carbonyl oxygen atoms of the acetoacetate are primary sites for coordinating with Li+.

Classical MD simulations reveal the formation of distinct solvation shells around the Li+ ion. The number of solvent molecules or anions in the first solvation shell (the coordination number) is a key parameter that influences ion mobility. For instance, in concentrated electrolytes, it is common for anions to be part of the Li+ primary coordination sphere, forming contact ion pairs or larger aggregates.

The diffusion of lithium can occur through two primary mechanisms:

Vehicular Mechanism: The Li+ ion diffuses along with its entire solvation shell, moving as a single, larger entity.

Hopping/Exchange Mechanism: The Li+ ion "hops" from one coordination site to another, or exchanges solvent molecules within its solvation shell. This mechanism is often associated with faster Li+ transport, as it is decoupled from the slower movement of the bulky solvated complex.

In systems containing keto esters like methyl acetoacetate, simulations have shown that a solvent-bridged, chain-like Li-ion coordination structure can form, contributing to rapid Li-ion diffusion.

| System | Simulation Method | Key Finding | Reference |

|---|---|---|---|

| LiTFSI in Butylene Carbonate | Classical MD | On average, 2.5 solvent molecules and more than one TFSI- anion coordinate each Li+. | |

| LiClO4 in Acetamide (B32628) (DES) | Classical MD | ~90% of Li+ transport occurs via a vehicular mechanism, with Li+ H-bonded to ~3.2 acetamide molecules. | |

| Li+ in Carbonate Solvents | First-Principles MD | Li+ prefers a tetrahedral coordination in its first solvation shell. The diffusion coefficient correlates with the strength of Li+ solvation. | |

| Li salt in Keto Ester Solvents | Not Specified | Formation of solvent-bridged network structures (Li+–Solvent–Li+) creates pathways for Li-ion conduction. |

Lithium-Ion Transport Mechanisms in Polymeric Systems

Structure-Reactivity Relationship Modeling

Computational modeling is essential for understanding the relationship between the structure of this compound and its reactivity. Lithium enolates, including this compound, are known to exist as complex aggregates, such as dimers, tetramers, and hexamers, both in solid-state and in solution. The specific aggregation state dramatically influences the enolate's reactivity.

Theoretical studies model how these supramolecular structures act as the reacting species. For example, alkylation reactions are often thought to occur primarily with the enolate monomers, which are present in equilibrium with larger aggregates. In contrast, acylation reactions can proceed with the aggregates themselves. Computational models can calculate the relative stabilities of these different aggregates in various solvents (e.g., THF, DME, MTBE) and predict how solvation affects the equilibrium between them.

By modeling the transition states of reactions involving different aggregates, chemists can rationalize and predict stereochemical outcomes and reaction rates. For instance, theoretical studies have been used to explain the retention of configuration observed in certain alkylation processes. These models confirm that factors such as the degree of aggregation, the coordination of the lithium cation, and the nature of the solvent are decisive in controlling the chemical behavior of this compound.

Prediction of Enolate Stability and Reactivity

The enolate of this compound is a key intermediate in many of its synthetic applications. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the stability and reactivity of this species.

Research Findings: Computational studies on alkali metal enolates have revealed that their structure and reactivity are profoundly influenced by factors such as aggregation and solvent coordination. While lithium enolates are frequently used in synthesis, they tend to form complex aggregates like dimers, tetramers, and hexamers in solution and in the solid state. The degree of aggregation is a critical factor governing reactivity, with monomeric species generally being the most reactive.

Theoretical models are used to determine the relative energies of these different aggregate states. For instance, Cossío and co-workers performed computational studies on alkali metal enolates, finding that monomers were significantly more reactive in aldol (B89426) additions than dimers or tetramers. These calculations help in understanding the structure-reactivity relationship by evaluating the energy barriers for reactions involving different aggregate sizes.

The stability of the enolate is also influenced by resonance. The negative charge is delocalized between the α-carbon and the oxygen atoms of the carbonyl and carboxylate groups. DFT calculations can quantify the electron density distribution across the molecule, providing a more detailed picture of this delocalization than simple resonance structures can offer. These calculations confirm that in the enolate, the lithium cation is primarily associated with the oxygen atoms.

The choice of computational method is crucial for obtaining accurate predictions. Studies comparing different levels of theory have found that methods like B3LYP, when combined with appropriate basis sets (e.g., 6-31G*), provide a good balance of accuracy and computational cost for studying lithium enolate systems, including their geometries and reaction barriers.

Table 1: Computational Methods Used in Enolate Studies

| Study Focus | Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Radical Intermediates | DFT/B3LYP | 6-31G* | Provided hyperfine couplings in good agreement with experimental data. | |

| Aggregate Stability | DFT and Molecular Dynamics | Not Specified | Monomers found to be vastly superior in reactivity compared to dimers and tetramers. | |

| Reaction Barrier Heights | DFT (B3LYP), MP2 | Not Specified | B3LYP for geometry optimization followed by MP2 single point calculations offered acceptable accuracy. |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways, providing a step-by-step understanding of how reactants are converted to products.

Research Findings: DFT calculations have been widely applied to study the mechanisms of reactions involving lithium enolates, such as aldol additions and alkylations. For an aldol-type reaction, computational models can predict whether the reaction proceeds through a chair-like or boat-shaped transition state, which in turn determines the stereochemical outcome of the reaction. Zimmerman and Traxler's model, which proposes a chair-like, six-membered ring transition state for metal enolates, is often supported by these computational studies.

For example, a computational study on the reaction of a lithium enolate with an aldehyde would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound enolate and aldehyde), intermediates (e.g., lithium aldolate product), and products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: Confirming the nature of the stationary points (reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency) and calculating the zero-point vibrational energy (ZPVE) corrections.

Energy Profile: Constructing a reaction energy profile that shows the relative energies of all species along the reaction pathway, allowing for the determination of activation energies and reaction enthalpies.

A study on the mechanism of the addition of lithium enolates to nitrones used DFT methods to rationalize the regio- and stereoselectivity. The calculations predicted specific transition structures, stabilized by coordination to the lithium ion, that explained the experimentally observed products. Similarly, DFT has been used to investigate the reaction between S-methylisothiosemicarbazide and methyl acetoacetate, revealing a thermodynamically controlled pathway involving enolate formation. These examples highlight how computational methods can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Computational Electrochemistry

The electrochemical properties of this compound are of interest for its potential applications in energy storage technologies, such as lithium-ion batteries. Computational electrochemistry provides a framework for predicting these properties from first principles.

Electrochemical Stability Window Predictions

The electrochemical stability window (ESW) of an electrolyte determines the voltage range within which it can operate without being oxidized or reduced. A wide ESW is crucial for high-energy-density batteries.

Research Findings: Computational methods can predict the ESW of a material by calculating its oxidation and reduction potentials. A common approach involves using DFT to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the material's susceptibility to oxidation, while the LUMO energy relates to its susceptibility to reduction. The HOMO-LUMO gap provides an estimate of the fundamental electrochemical stability of the molecule.

More advanced methods calculate the actual redox potentials by simulating the electron transfer process. For the oxidation potential, the energy change for removing an electron from the molecule is calculated. For the reduction potential, the energy change for adding an electron is computed. These calculations must account for the surrounding solvent or solid-state environment.

While specific computational studies on the ESW of pure this compound are not widely reported, research on related materials provides a template for such investigations. For instance, a study on a poly-allyl acetoacetate (PAAA) based polymer electrolyte, which contains the acetoacetate functional group, showed an experimental ESW of 4.5 V. This suggests a high resistance to oxidation and potential compatibility with high-voltage cathodes. Computational studies on various solid-state electrolyte materials compare different methods for calculating the ESW, including the stoichiometry stability method and the grand canonical phase diagram method, which provide a more rigorous assessment than simple HOMO-LUMO analysis. These approaches could be directly applied to this compound to predict its viability as an electrolyte component.

Table 2: Electrochemical Stability Windows of Related Electrolyte Materials

| Material | Method | Predicted/Measured ESW (vs. Li/Li⁺) | Reference |

|---|---|---|---|

| LATP (Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃) | PITT (Experimental) | 2.65–4.6 V | |

| LAGP (Li₁₊ₓAlₓGe₂₋ₓ(PO₄)₃) | PITT (Experimental) | 1.85–4.9 V | |

| PAAA Composite Electrolyte | LSV (Experimental) | up to 4.5 V |

Applications in Materials Science and Electrochemistry

Lithium-Ion Battery Technology

The demand for high-performance lithium-ion batteries has driven extensive research into novel materials for electrodes and electrolytes. Lithium acetoacetate (B1235776) has emerged as a key player in this area, contributing to various aspects of battery component fabrication.

Lithium acetoacetate serves as a crucial intermediate in the synthesis of various lithium-based materials. Its organic nature and solubility in common solvents facilitate its use in solution-based synthesis routes, offering better control over the final product's morphology and properties compared to traditional solid-state reactions. The decomposition of the acetoacetate ligand at relatively low temperatures allows for the formation of target materials with high purity.

A notable application is in the preparation of lithium enolates, which are important intermediates in various chemical reactions. The thermal stability of the lithium enolate of tert-butyl acetoacetate enables its investigation in the gas phase, a significant achievement for understanding its fundamental properties.

This compound and its derivatives are instrumental as precursors in the synthesis of both cathode and anode materials for lithium-ion batteries. The high-temperature solid-state reaction is a common method for preparing cathode active materials to ensure high crystallinity and a well-ordered structure, which is crucial for the repeated intercalation and deintercalation of lithium ions.

Cathode Materials:

Heterometallic single-source precursors containing lithium and transition metals, often utilizing acetoacetate-related ligands like tert-butyl acetoacetate (tbaoac), have been developed for the synthesis of cathode materials such as LiCoO₂, LiFeO₂, and LiMn₂O₄. These precursors are designed to have a specific metal-to-metal ratio, be stable, and decompose cleanly at low temperatures. The use of asymmetric ligands like tbaoac allows for the creation of discrete molecular structures, preventing the formation of polymers and enhancing solubility and volatility. For instance, the heterometallic complex LiCo(tbaoac)₃ has been identified as an ideal single-source precursor for LiCoO₂ due to its discrete molecular structure, solubility, volatility, and low decomposition temperature.

| Precursor System | Target Cathode Material | Key Features |

| Li₂Mn₂(tbaoac)₆ | Lithium-Manganese Oxide | Tetranuclear molecular precursor, good solubility, high volatility. |

| LiCo(tbaoac)₃ | LiCoO₂ | Discrete tetranuclear molecules, soluble in common solvents, low decomposition temperature. |

| LiMn₂(thd)₅ | LiMn₂O₄ | Trinuclear molecules, relatively stable in air, clean low-temperature decomposition. |

Anode Materials:

In the realm of anode materials, ethyl acetoacetate, a related compound, has been employed as a chelating agent in the sol-gel synthesis of Li₄Ti₅O₁₂ (LTO), a promising anode material known for its safety and long cycle life. The chelating agent helps to control the particle size and prevent agglomeration during heat treatment. Additionally, in the synthesis of Si@LiAlO₂ nanocomposites for anodes, ethyl acetoacetate is used in a solvothermal method followed by heat treatment to create a protective LiAlO₂ coating on silicon nanoparticles. This coating helps to buffer the large volume changes of silicon during charging and discharging, thereby improving the cycling stability of the electrode.

The performance and safety of lithium-ion batteries are also heavily dependent on the electrolyte. While direct use of this compound as a primary electrolyte component is not widely reported, the principles of using additives to enhance electrolyte properties are well-established. Additives are typically used in small quantities (1-5 wt%) to improve aspects like the formation of a stable solid-electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. For example, lithium bis(oxalate)borate (LiBOB) and lithium difluoro(oxalato)borate (LiDFOB) are known to form a protective, lithium-rich CEI on high-voltage cathodes. Given its ability to form complexes, this compound or its derivatives could potentially be explored for similar functions, although specific research in this area is limited.

Precursor for Cathode and Anode Materials

Coordination Chemistry and Metal-Ligand Interactions

The acetoacetate ligand's ability to coordinate with metal ions is fundamental to its applications in materials synthesis and extends to the broader field of coordination chemistry.

Acetoacetates, including this compound, are effective chelating agents. The two oxygen atoms of the β-ketoester group can bind to a single metal center, forming a stable six-membered ring. This chelation reduces the reactivity of metal alkoxides in sol-gel processes, allowing for better control over hydrolysis and condensation reactions. Ethyl acetoacetate, for example, is used as a chelating agent to modify metal alkoxide precursors, influencing the structure and properties of the final gel and the resulting material. The chelation process shifts the keto-enol equilibrium of the acetoacetate towards the enolic form.

This compound and its derivatives readily form coordination complexes with various metal ions. The lithium ion itself typically exhibits coordination numbers from 4 to 6. In the solid state, the lithium enolate of tert-butyl acetoacetate exists as a hexameric structure, where the central skeleton is formed by two Li-O six-membered rings, and the carbonyl group of the ester moiety completes the four-fold coordination of the lithium atom.

In heterometallic precursors for battery materials, the acetoacetate ligand acts as a bridge between lithium and transition metal atoms. The structure of these complexes is crucial for their function as single-source precursors. Asymmetric acetoacetate ligands, such as tert-butyl acetoacetate, can lead to the formation of discrete, soluble, and volatile molecular complexes rather than insoluble polymers. This is because the bulky end of the ligand sterically hinders the formation of extended polymeric structures. The study of these coordination complexes is essential for designing precursors with tailored properties for specific material synthesis applications.

Mixed Ligand Complex Synthesis and Characterization

The synthesis of mixed ligand complexes involving this compound has been a subject of scientific inquiry, although direct and extensive research on this specific area is not widely documented. However, the principles of mixed ligand complex synthesis can be applied to understand the potential role of this compound. Mixed ligand complexes are coordination compounds in which a central metal ion is bonded to two or more different types of ligands. The synthesis of such complexes is of significant interest due to their varied structural and chemical properties, which can be fine-tuned by the choice of ligands.

In a general approach to synthesizing mixed ligand metal(II) complexes, a primary ligand, such as a Schiff base, is reacted with a metal salt, followed by the addition of a secondary ligand. The resulting mixed ligand complexes are then characterized using various physicochemical techniques, including elemental analysis, molar conductivity, magnetic susceptibility, and spectroscopic methods (IR, UV-Vis). These characterization methods help to determine the structure, bonding, and geometry of the newly formed complexes. For instance, molar conductivity measurements can indicate whether the complexes are electrolytic or non-electrolytic in nature. Infrared spectroscopy provides insights into the coordination mode of the ligands by observing shifts in the characteristic vibrational frequencies upon complexation.

While specific studies detailing the use of this compound as a primary or secondary ligand in mixed ligand complexes are not abundant, related research provides a framework. For example, novel mixed-ligand lithium aggregates have been synthesized and structurally characterized, demonstrating their utility as initiators for ring-opening polymerization of L-lactide. This highlights the potential for lithium-containing compounds to form complex structures with applications in polymer chemistry.

The synthesis of chiral mixed ligand metal complexes using a primary ligand and a chiral secondary ligand, such as a saccharide, has also been reported. These complexes have been characterized by various techniques and have shown potential as catalysts. This suggests that this compound, in principle, could be incorporated into similar mixed ligand systems to create complexes with specific catalytic or material properties.

Organic Synthesis Reagent

This compound serves as a valuable reagent in organic synthesis, primarily due to the reactivity of the acetoacetate moiety.

Preparation of Lithium Enolates

Lithium enolates are crucial intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds. They are typically generated by the deprotonation of a carbonyl compound at the α-carbon. this compound can be utilized in the generation of lithium enolates. The process involves the removal of a proton from the α-carbon, situated between the two carbonyl groups of the acetoacetate structure. This deprotonation is often achieved using a strong base like lithium diisopropylamide (LDA). The resulting enolate is a powerful nucleophile that can participate in a variety of chemical reactions.

The stability and reactivity of the enolate can be influenced by the reaction conditions, including the choice of base and solvent. The formation of lithium enolates from esters and ketones at low temperatures allows for clean reactions with electrophiles like aliphatic aldehydes.

Synthesis of Complex Organic Molecules

This compound and its derivatives are instrumental in the synthesis of a wide array of complex organic molecules. The acetoacetic ester synthesis, a classic method in organic chemistry, utilizes the reactivity of acetoacetate esters to produce alkylated ketones. This synthesis involves the deprotonation of the α-carbon to form an enolate, followed by alkylation with an alkyl halide. Subsequent hydrolysis and decarboxylation yield the final ketone product.

This methodology has been adapted and expanded for the synthesis of more intricate structures. For instance, the lithium enolate of α-diazoacetoacetate has been shown to add with high diastereoselectivity to chiral N-sulfinyl imines. This reaction provides a pathway to enantiomerically pure 2-oxo and 3-oxo pyrrolidines, which are important heterocyclic scaffolds.

Furthermore, multicomponent reactions (MCRs) provide an efficient route to complex molecules from simple starting materials in a single step. While a study highlighted the use of lithium acetate (B1210297) as a catalyst in the Biginelli one-pot multicomponent synthesis of dihydropyrimidinones, the underlying principle of utilizing a lithium salt to facilitate complex organic transformations is relevant. This reaction involves the condensation of a 1,3-dicarbonyl compound (like an acetoacetate derivative), an aldehyde, and urea (B33335) or thiourea.

The versatility of acetoacetate derivatives is also demonstrated in the synthesis of heterocyclic compounds like pyrazoles and pyridines through condensation reactions.

Reactions with Nitrogen Monoxide and Diazeniumdiolates

The reaction of acetoacetate derivatives with nitric oxide (NO) in the presence of a base leads to the formation of diazeniumdiolates. These compounds, also known as NONOates, are of interest due to their ability to release NO under physiological conditions.

Research has shown that the reaction of methyl acetoacetate with nitric oxide in the presence of bases like potassium hydroxide (B78521), sodium hydroxide, or lithium hydroxide results in the formation of both E and Z isomers of diazeniumdiolated products. The reaction temperature significantly influences the product distribution, with lower temperatures favoring the formation of the Z isomer.

Specifically, the reaction of methyl acetoacetate with NO and a base at room temperature can yield a potassium acetylsydnonate N-oxide (from an E-diazeniumdiolation) and a potassium acetate diazenium (B1233697) diolate (from a Z-diazeniumdiolation). At -5 °C, the reaction proceeds almost exclusively to give the Z addition product. The resulting alkali metal salts of the (Z)-diazeniumdiolation products can be isolated in good yields.

These studies provide insight into the fundamental reactivity of the acetoacetate carbanion with nitric oxide and the factors that control the stereochemical outcome of the reaction.

Biochemical and Biomedical Research Perspectives

Cellular and Metabolic Pathways Investigations

The influence of lithium acetoacetate (B1235776) on fundamental cellular activities, particularly energy metabolism, is a key area of research. As a salt of acetoacetic acid, a naturally occurring ketone body, it is intrinsically linked to the metabolic pathways that provide energy to cells, especially under conditions of low glucose availability.

Research into the effects of lithium acetoacetate on cellular processes has revealed complex and sometimes contradictory findings. A significant point of discussion in the scientific community is the extent to which the observed effects are attributable to the acetoacetate component versus the lithium ion. Studies have shown that this compound can influence cell proliferation, with effects varying from inhibition to promotion depending on the cell line and concentration used. For instance, some studies reported that this compound inhibits the growth of various cancer cell lines, including those of the colon, breast, and pancreas.

A critical aspect of this research is the use of appropriate controls, such as lithium chloride (LiCl), to dissect the individual contributions of the lithium ion and the acetoacetate moiety. Several studies have indicated that the effects of this compound on cell growth are often mimicked by equimolar concentrations of lithium chloride, suggesting a predominant role of the lithium ion in these processes. For example, both LiAcAc and LiCl have been shown to inhibit the proliferation of bovine lymphocytes at higher concentrations.